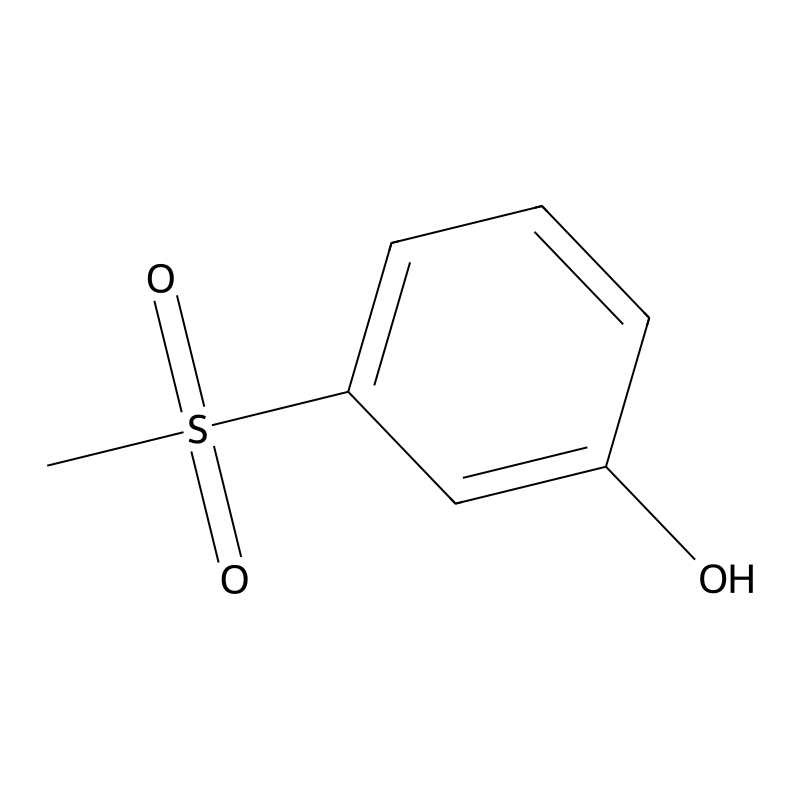

3-(Methylsulfonyl)phenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(Methylsulfonyl)phenol is an organic compound with the molecular formula . It features a phenolic structure where a methylsulfonyl group is substituted at the third position of the phenol ring. This compound is recognized for its chemical versatility and various applications in research and industry. Its unique substitution pattern enhances its reactivity, making it a valuable intermediate in organic synthesis and a subject of biological studies .

- Oxidation: The phenolic hydroxyl group can be oxidized to form quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: The methylsulfonyl group can be reduced to a methylthio group using reducing agents like lithium aluminum hydride.

- Substitution: The compound can undergo electrophilic aromatic substitution, allowing for the introduction of various substituents on the aromatic ring, typically facilitated by Lewis acids.

Common Reagents and ConditionsReaction Type Reagents Conditions Oxidation Potassium permanganate Acidic conditions Reduction Lithium aluminum hydride Anhydrous conditions Substitution Electrophiles (e.g., halogens) Presence of Lewis acid

Major Products- Oxidation: Quinones

- Reduction: Methylthio derivatives

- Substitution: Halogenated or nitro-substituted phenols.

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Acidic conditions |

| Reduction | Lithium aluminum hydride | Anhydrous conditions |

| Substitution | Electrophiles (e.g., halogens) | Presence of Lewis acid |

- Oxidation: Quinones

- Reduction: Methylthio derivatives

- Substitution: Halogenated or nitro-substituted phenols.

Several methods exist for synthesizing 3-(Methylsulfonyl)phenol:

- Reaction with Aqueous Hydrobromic Acid: One common method involves reacting 1-Methoxy-3-(methylsulfonyl)benzene with aqueous hydrobromic acid and acetic acid under reflux conditions for 24 hours, followed by purification through column chromatography.

- Industrial Production: Large-scale synthesis often utilizes optimized reaction conditions in continuous flow reactors to enhance yield and purity .

3-(Methylsulfonyl)phenol finds numerous applications across various fields:

- Organic Synthesis: It serves as an intermediate in the preparation of more complex organic molecules.

- Biological Research: Its ability to mimic phosphate groups makes it useful in studying enzyme interactions and cellular processes.

- Industrial Uses: Employed in the production of dyes, pharmaceuticals, and agrochemicals .

Research into the interactions of 3-(Methylsulfonyl)phenol with biological systems is ongoing. Preliminary studies suggest that it may affect enzyme activity and cellular signaling pathways. Its potential as a therapeutic agent is being explored, particularly regarding its role in inflammation and other biological processes.

Several compounds share structural similarities with 3-(Methylsulfonyl)phenol, each exhibiting unique properties:

Uniqueness

The distinct placement of the methylsulfonyl group at the third position in 3-(Methylsulfonyl)phenol significantly influences its reactivity and interactions compared to its isomers. This specific substitution pattern allows for unique chemical behavior and potential applications that are not found in its structural analogs .

Molecular Structure and Bonding

3-(Methylsulfonyl)phenol exhibits a distinctive molecular architecture characterized by the presence of both phenolic hydroxyl and methylsulfonyl functional groups attached to a benzene ring [1] [2]. The compound possesses the chemical formula C7H8O3S, with the methylsulfonyl group (-SO2CH3) positioned at the meta position relative to the hydroxyl group on the phenyl ring [3] [6].

The molecular structure features a planar benzene ring system with the hydroxyl group directly bonded to carbon-3, while the methylsulfonyl substituent is attached to carbon-1 of the aromatic ring [6] [7]. The sulfonyl group exhibits characteristic double-bond character between sulfur and oxygen atoms, with the sulfur atom adopting a tetrahedral geometry [14] [19]. The SMILES notation for this compound is represented as CS(=O)(=O)C1=CC=CC(=C1)O, indicating the specific connectivity pattern [6].

The InChI identifier InChI=1S/C7H8O3S/c1-11(9,10)7-4-2-3-6(8)5-7/h2-5,8H,1H3 provides detailed structural information about the hydrogen distribution and connectivity [6]. The compound demonstrates significant electronic delocalization within the aromatic system, with the electron-withdrawing nature of the sulfonyl group influencing the electron density distribution across the phenyl ring [19] [27].

Physical Constants

Molecular Weight and Formula

The molecular formula of 3-(Methylsulfonyl)phenol is definitively established as C7H8O3S [1] [2] [3]. The precise molecular weight is documented as 172.20 g/mol across multiple authoritative sources [1] [2] [3]. The exact mass, determined through high-resolution mass spectrometry, is recorded as 172.01900 atomic mass units [2].

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C7H8O3S | [1] [2] [3] |

| Molecular Weight | 172.20 g/mol | [1] [2] [3] |

| Exact Mass | 172.01900 amu | [2] |

| Monoisotopic Mass | 172.019415 amu | [7] |

The compound's molecular weight places it within the range of small organic molecules, with the sulfur atom contributing significantly to the overall mass [7]. The elemental composition consists of seven carbon atoms, eight hydrogen atoms, three oxygen atoms, and one sulfur atom [1] [2] [3].

Melting and Boiling Points

Specific melting and boiling point data for 3-(Methylsulfonyl)phenol are not comprehensively documented in the available literature [2]. However, comparative analysis with the structurally related 4-(Methylsulfonyl)phenol isomer provides insight into expected thermal properties [5] [10]. The para-substituted isomer exhibits a melting point range of 90-95°C [5] [10], suggesting that 3-(Methylsulfonyl)phenol likely possesses similar thermal characteristics due to comparable molecular structure and intermolecular interactions.

The boiling point estimation for the related 4-(Methylsulfonyl)phenol is reported as 380.5±34.0°C at 760 mmHg [10], providing a reference point for understanding the thermal behavior of the meta-substituted compound. The presence of both hydroxyl and sulfonyl functional groups contributes to elevated boiling points through hydrogen bonding and dipolar interactions [10].

Density and Refractive Index

Direct experimental measurements of density and refractive index for 3-(Methylsulfonyl)phenol are not readily available in the current literature [2]. Comparative data from the 4-(Methylsulfonyl)phenol isomer indicates a density of 1.3±0.1 g/cm³ [10]. The refractive index for the para-substituted analog is documented as 1.557 [10], providing a baseline for understanding the optical properties of the meta-substituted compound.

The LogP value, indicating octanol-water partition coefficient, is reported as 1.87650 for 3-(Methylsulfonyl)phenol [2], suggesting moderate lipophilicity characteristics. The polar surface area (PSA) is calculated as 62.75000 Ų, indicating significant polar character due to the combined influence of hydroxyl and sulfonyl functional groups [2].

Solubility Parameters

3-(Methylsulfonyl)phenol demonstrates specific solubility characteristics influenced by its dual functional group nature [3]. The compound exhibits solubility in polar organic solvents, with documented compatibility in dimethyl sulfoxide and methanol systems [3]. The polar surface area of 62.75000 Ų contributes to the compound's interaction with polar solvents [2].

Stock solution preparation protocols indicate solubility concentrations of 1-10 mM in various solvent systems [3]. The compound's amphiphilic nature, combining the hydrophilic hydroxyl and sulfonyl groups with the hydrophobic benzene ring, influences its solubility profile across different media [3]. Water solubility is limited due to the aromatic character, while organic solvent compatibility is enhanced by the polar functional groups [10].

Electronic Properties

The electronic properties of 3-(Methylsulfonyl)phenol are significantly influenced by the electron-withdrawing character of the methylsulfonyl substituent [19] [27]. The sulfonyl group acts as a strong electron-withdrawing group through both inductive and resonance effects, depleting electron density from the aromatic ring system [19] [27]. This electronic perturbation affects the compound's reactivity patterns and spectroscopic characteristics.

The presence of the hydroxyl group provides electron-donating character through resonance, creating a complex electronic environment with competing donor-acceptor interactions [21]. The meta-positioning of these substituents results in minimal direct resonance interaction, allowing each functional group to exert independent electronic effects on the benzene ring [19].

Computational studies on related sulfonyl-containing phenolic compounds indicate that the sulfur-oxygen double bonds in the sulfonyl group contribute to significant polarization of the molecule [19] [26]. The electron density distribution is characterized by depletion at the aromatic carbons adjacent to the sulfonyl substituent and enhancement at the hydroxyl-bearing carbon [19].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopy Data

Nuclear magnetic resonance spectroscopy provides detailed structural characterization of 3-(Methylsulfonyl)phenol [11]. The aromatic proton signals appear in the characteristic downfield region, with the meta-substitution pattern creating distinct splitting patterns for the ring protons [11]. The hydroxyl proton typically appears as a broad singlet, with chemical shift dependent on solvent and concentration conditions [11].

The methyl group attached to the sulfonyl sulfur generates a characteristic singlet in the aliphatic region of the proton spectrum [11]. Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for the aromatic carbons, with the carbon bearing the sulfonyl group showing significant downfield shift due to the electron-withdrawing effect [11]. The sulfonyl carbon appears in the characteristic region for sulfur-bearing carbons [11].

Mass Spectrometry

Mass spectrometric analysis of 3-(Methylsulfonyl)phenol reveals characteristic fragmentation patterns typical of aryl sulfonyl compounds [14] [15]. The molecular ion peak appears at m/z 172, corresponding to the molecular weight [6]. Predicted collision cross-section values have been calculated for various adduct forms, including [M+H]+ at 131.0 Ų and [M+Na]+ at 140.6 Ų [6].

Common fragmentation pathways include loss of the methylsulfonyl group, generating fragment ions characteristic of phenolic compounds [14]. The stability of the molecular ion and subsequent fragmentation patterns provide structural confirmation and purity assessment capabilities [14] [15]. Tandem mass spectrometry techniques enable detailed structural elucidation through controlled fragmentation studies [15].

Infrared Spectroscopy

Infrared spectroscopy of 3-(Methylsulfonyl)phenol exhibits characteristic absorption bands for both phenolic hydroxyl and sulfonyl functional groups [16]. The hydroxyl stretching vibration typically appears in the 3200-3600 cm⁻¹ region, with exact position dependent on hydrogen bonding interactions [16]. The sulfonyl group generates distinctive absorption bands, with symmetric and asymmetric sulfur-oxygen stretching vibrations appearing in the 1100-1400 cm⁻¹ region [16].

Aromatic carbon-carbon stretching vibrations contribute to the fingerprint region, providing structural identification capabilities [16]. The carbon-hydrogen stretching vibrations of the aromatic ring appear in the 3000-3100 cm⁻¹ region, while the methyl group attached to sulfur contributes aliphatic carbon-hydrogen stretches around 2900-3000 cm⁻¹ [16].

Raman Spectroscopy Applications

Raman spectroscopy provides complementary structural information for 3-(Methylsulfonyl)phenol, with particular sensitivity to the sulfonyl functional group [17] [31]. The sulfur-oxygen double bond generates strong Raman signals in the 600-750 cm⁻¹ region, making this technique particularly valuable for quantitative analysis [17] [31]. Real-time monitoring applications have demonstrated the utility of Raman spectroscopy for tracking methylsulfonyl-containing compounds in reaction mixtures [31].

The symmetric stretching vibration of the sulfonyl group produces intense Raman scattering, enabling sensitive detection and quantification [17] [31]. Process monitoring applications have successfully employed Raman spectroscopy for real-time analysis of sulfonyl compound transformations, with calibration models achieving correlation coefficients exceeding 0.98 [31]. The technique's non-destructive nature makes it particularly suitable for continuous monitoring applications [31].

Structural Stability and Reactivity Principles

The structural stability of 3-(Methylsulfonyl)phenol is influenced by the electronic effects of both the hydroxyl and methylsulfonyl substituents [19] [20]. The compound demonstrates reasonable thermal stability under ambient conditions, with the aromatic ring system providing inherent structural rigidity [22]. The sulfonyl group contributes to molecular stability through its strong covalent bonding character and resonance stabilization [19] [20].

Reactivity patterns are governed by the competing electronic effects of the electron-donating hydroxyl group and electron-withdrawing sulfonyl substituent [19] [20]. The meta-positioning minimizes direct electronic interaction between these functional groups, allowing independent reactivity at each site [19]. The hydroxyl group retains nucleophilic character, while the sulfonyl group activates the aromatic ring toward electrophilic substitution reactions [19] [20].

The compound exhibits stability in neutral aqueous solutions, with hydrolysis resistance attributed to the strong carbon-sulfur bond in the sulfonyl group [20]. However, under strongly basic conditions, the phenolic hydroxyl group can undergo deprotonation, altering the electronic distribution and potentially affecting stability [21]. The methylsulfonyl group demonstrates resistance to nucleophilic attack under normal conditions, contributing to overall molecular stability [20].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Corrosive;Irritant